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molecular formula C12H10N2 B8300222 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

Cat. No. B8300222
M. Wt: 182.22 g/mol
InChI Key: NKLACKSAXMBAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427616B2

Procedure details

n-Butyllithium (2M in pentane, 650 μL) was added dropwise to trimethylsilyldiazomethane (2M in hexane, 750 μL) in THF (1 mL), cooled to −78° C. and stirred for 30 minutes. 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (intermediate 2) (186 mg) was added dropwise over 5 minutes and stirring continued at −78° C. for 30 minutes, then warmed to 0° C. over 30 minutes and stirred for a further 30 minutes at 0° C. Saturated aqueous ammonium chloride (3 mL) was added, mixture extracted with diethyl ether (3×5 mL), organics combined dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with DCM:MeOH (50.1) afforded the title compound as yellow solid (61.3 mg, 34%);
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C[Si](C=[N+]=[N-])(C)C.[CH3:13][N:14]1[C:18]([CH:19]=O)=[C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:16]=[CH:15]1.[Cl-].[NH4+]>C1COCC1>[C:19]([C:18]1[N:14]([CH3:13])[CH:15]=[N:16][C:17]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)#[CH:1] |f:3.4|

Inputs

Step One
Name
Quantity
650 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
750 μL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
186 mg
Type
reactant
Smiles
CN1C=NC(=C1C=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1C=O)C1=CC=CC=C1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes at 0° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
mixture extracted with diethyl ether (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics combined dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica eluting with DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=C(N=CN1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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